
cis-Dichloro(N,N,N',N'-Tetramethylethylendiamin)palladium(II)
Übersicht
Beschreibung
Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is a coordination complex of palladium. It is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions. The compound has a molecular formula of C6H16Cl2N2Pd and a molecular weight of 293.53 g/mol .
Wissenschaftliche Forschungsanwendungen
Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It is known that palladium complexes are often used as catalysts in various chemical reactions .
Mode of Action
cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is known to act as a catalyst in several types of reactions. These include cross-coupling reactions, catalytic reduction reactions, preparation of silyl ethers via reaction of silicon-hydrogen bond with alcohols, and oxidative carbonylation reactions .
Biochemical Pathways
Given its role as a catalyst in various chemical reactions, it can be inferred that it may influence a variety of biochemical pathways depending on the specific reactions it catalyzes .
Pharmacokinetics
As a catalyst, it’s likely that its bioavailability and pharmacokinetics would depend on the specific context of its use .
Result of Action
The molecular and cellular effects of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) would depend on the specific reactions it catalyzes. As a catalyst, it facilitates chemical reactions without being consumed, potentially leading to various outcomes depending on the reactants involved .
Action Environment
The action, efficacy, and stability of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) can be influenced by various environmental factors. These might include the presence of other reactants, temperature, pH, and other conditions specific to the reactions it catalyzes .
Biochemische Analyse
Biochemical Properties
cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) plays a pivotal role in biochemical reactions, particularly in catalysis. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical processes. For instance, this compound can act as a catalyst in cross-coupling reactions, where it interacts with enzymes and substrates to form new chemical bonds . The nature of these interactions often involves coordination bonds between the palladium center and the active sites of the enzymes or substrates, leading to enhanced reaction rates and selectivity.
Cellular Effects
The effects of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins . The palladium center plays a crucial role in these interactions, as it can form coordination bonds with various functional groups on the biomolecules.
Temporal Effects in Laboratory Settings
The stability and degradation of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) over time are important factors in laboratory settings. This compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or reactive chemicals . Long-term studies have shown that its effects on cellular function can persist for extended periods, with some changes in cellular metabolism and gene expression being observed even after the compound has degraded.
Dosage Effects in Animal Models
The effects of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as enhanced catalytic activity and improved metabolic function. At high doses, it can cause toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific concentration levels.
Metabolic Pathways
cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, such as those involved in the tricarboxylic acid cycle and oxidative phosphorylation . These interactions can lead to changes in energy production and overall cellular metabolism.
Transport and Distribution
The transport and distribution of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through endocytosis or passive diffusion, and it can accumulate in specific cellular compartments . Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of cis-Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence energy production . The precise localization can affect its biochemical properties and cellular effects, making it an important factor in its overall mechanism of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) typically involves the reaction of palladium(II) chloride with N,N,N’,N’-tetramethylethylenediamine in an inert atmosphere. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is involved in various types of reactions, including:
Cross-Coupling Reactions: It acts as a catalyst in reactions such as Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.
Catalytic Reduction Reactions: It facilitates the reduction of organic compounds.
Oxidative Carbonylation Reactions: It is used in the formation of carbonyl compounds through oxidative carbonylation.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves aryl halides and boronic acids in the presence of a base such as potassium carbonate.
Heck Reaction: Involves aryl halides and alkenes in the presence of a base such as triethylamine.
Sonogashira Coupling: Involves aryl halides and terminal alkynes in the presence of a base such as diisopropylamine.
Major Products: The major products formed from these reactions are typically biaryl compounds, alkenes, and alkynes, depending on the specific reaction and substrates used .
Vergleich Mit ähnlichen Verbindungen
Dichloro(1,5-cyclooctadiene)palladium(II): Another palladium complex used in similar catalytic applications.
Bis(triphenylphosphine)palladium(II) chloride: A palladium complex with triphenylphosphine ligands used in cross-coupling reactions.
Uniqueness: Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is unique due to its high catalytic activity and stability under various reaction conditions. The presence of the N,N,N’,N’-tetramethylethylenediamine ligand enhances its solubility and reactivity compared to other palladium complexes .
Eigenschaften
CAS-Nummer |
14267-08-4 |
|---|---|
Molekularformel |
C6H16Cl2N2Pd |
Molekulargewicht |
293.53 g/mol |
IUPAC-Name |
dichloropalladium;N,N,N',N'-tetramethylethane-1,2-diamine |
InChI |
InChI=1S/C6H16N2.2ClH.Pd/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
FJOUSQLMIDWVAY-UHFFFAOYSA-L |
SMILES |
CN(C)CCN(C)C.[Cl-].[Cl-].[Pd+2] |
Kanonische SMILES |
CN(C)CCN(C)C.Cl[Pd]Cl |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B1583416.png)
![6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1583418.png)
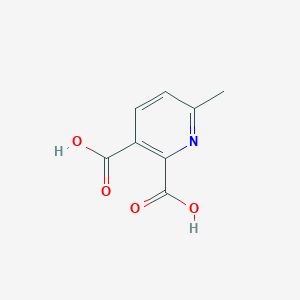
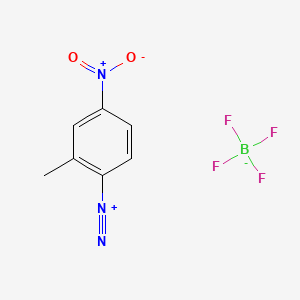
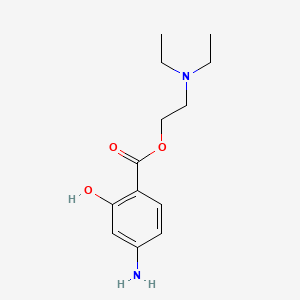


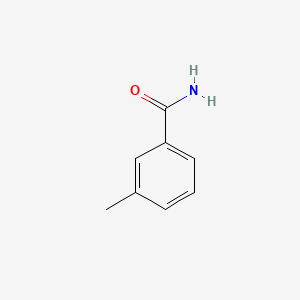


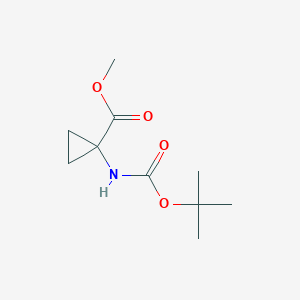
![Tricyclo[6.2.1.02,7]undeca-4-ene](/img/structure/B1583431.png)

